Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-3-methoxy-2-phenyl, perchlorate
Description
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-3-methoxy-2-phenyl, perchlorate is a heterocyclic compound that belongs to the thiazolo-pyrimidine family This compound is known for its unique structural features, which include a thiazole ring fused to a pyrimidine ring, and its perchlorate counterion
Properties
IUPAC Name |
3-methoxy-5,7-dimethyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-4-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N2OS.ClHO4/c1-10-9-11(2)17-14(18-3)13(19-15(17)16-10)12-7-5-4-6-8-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDJKWXZBOAAQM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C(=C(SC2=N1)C3=CC=CC=C3)OC)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238762 | |
| Record name | Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-3-methoxy-2-phenyl, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91916-14-2 | |
| Record name | Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-3-methoxy-2-phenyl, perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091916142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-3-methoxy-2-phenyl, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-3-methoxy-2-phenyl, perchlorate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-3-methoxy-2-phenyl, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or methoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolo-pyrimidine derivatives with altered functional groups.
Scientific Research Applications
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-3-methoxy-2-phenyl, perchlorate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-3-methoxy-2-phenyl, perchlorate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s anticancer activity may be attributed to its ability to interfere with DNA replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-3-(p-tolyl), perchlorate
- Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2,3-diphenyl, perchlorate
- Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-1,3,4-thiadiazolo, perchlorate
Uniqueness
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-3-methoxy-2-phenyl, perchlorate is unique due to the presence of the methoxy and phenyl groups, which enhance its chemical reactivity and potential biological activity. These substituents can influence the compound’s ability to interact with biological targets and its overall stability.
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